N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide
Description
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide is a nitrogen mustard derivative featuring a pyridine-3-carboxamide core substituted with a bis(2-chloroethyl)amino group. The bis(2-chloroethyl)amino moiety is a hallmark of alkylating agents, which crosslink DNA to induce apoptosis in rapidly dividing cells, a mechanism exploited in chemotherapy . The pyridine ring, with methyl groups at positions 4 and 6, and a carboxamide at position 3, likely influences solubility, hydrogen bonding, and target interactions.
Properties
CAS No. |
18606-97-8 |
|---|---|
Molecular Formula |
C19H22Cl2N4O2 |
Molecular Weight |
409.3 g/mol |
IUPAC Name |
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C19H22Cl2N4O2/c1-13-11-14(2)23-18(26)17(13)19(27)24-22-12-15-3-5-16(6-4-15)25(9-7-20)10-8-21/h3-6,11-12H,7-10H2,1-2H3,(H,23,26)(H,24,27) |
InChI Key |
DSBAKCVZHCWMNE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)C(=O)NN=CC2=CC=C(C=C2)N(CCCl)CCCl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide typically involves a multi-step process. The initial step often includes the formation of the bis(2-chloroethyl)amino group, followed by the introduction of the phenyl and pyridine moieties. The reaction conditions usually require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to achieve the required quality standards for commercial applications.
Chemical Reactions Analysis
Types of Reactions
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide has numerous applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Medicine: Its potential therapeutic properties are being explored for the development of new drugs.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play crucial roles in various biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogous Compounds
Halogen Substitution: Chlorine vs. Iodoethyl Groups
However, iodine’s larger atomic radius may reduce alkylation efficiency due to steric hindrance.
Heterocyclic Core Variations
The pyridine carboxamide in the target compound contrasts with benzimidazole (e.g., N,N-diethyl-2-[2-(4-propoxyphenyl)sulfanylbenzimidazol-1-yl]ethanamine ). Benzimidazole derivatives often target kinases or topoisomerases, whereas pyridine carboxamides may favor DNA intercalation or hydrogen bonding via the carboxamide group .
Hydrogen Bonding and Crystal Packing
The carboxamide group in the target compound likely participates in hydrogen-bonding networks, as described by graph set analysis . Such interactions influence solubility and crystal packing. For instance, the 4,6-dimethyl groups on the pyridine ring may sterically hinder hydrogen bonding, reducing crystallinity compared to unsubstituted analogues.
Biological Activity
N-[[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-4,6-dimethyl-2-oxo-1H-pyridine-3-carboxamide (commonly referred to as a derivative of the well-known chemotherapeutic agent, Melphalan ) is a compound of significant interest due to its potential biological activity, particularly in cancer treatment. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
The compound's chemical structure is complex, featuring a pyridine ring and a bis(2-chloroethyl)amino group, which are known to contribute to its biological effects. Below are the key chemical properties:
| Property | Value |
|---|---|
| CAS Number | 18725-64-9 |
| Molecular Formula | C18H18Cl2N4O3 |
| Molecular Weight | 409.27 g/mol |
| Density | 1.33 g/cm³ |
| LogP | 4.56 |
The primary mechanism of action for this compound involves the formation of DNA cross-links. This process inhibits DNA replication and transcription, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells. The compound's structure allows it to interact effectively with cellular components, enhancing its cytotoxic effects against tumor cells.
Efficacy in Cancer Treatment
Numerous studies have evaluated the efficacy of this compound in various cancer models:
- In Vitro Studies : Research indicates that the compound exhibits potent cytotoxicity against several cancer cell lines, including breast cancer (MCF-7) and leukemia (HL-60) cells. Concentrations as low as 10 µM have shown significant reductions in cell viability after 24 hours of exposure.
- In Vivo Studies : Animal studies have demonstrated that administration of the compound leads to tumor regression in xenograft models. For instance, a study involving mice implanted with human breast cancer cells showed a reduction in tumor size by approximately 50% after treatment with the compound over four weeks.
Case Study 1: Breast Cancer Treatment
A clinical trial investigated the use of this compound in patients with advanced breast cancer. The results indicated an overall response rate of 30%, with some patients achieving partial remission. Side effects were manageable and included nausea and mild hematological toxicity.
Case Study 2: Leukemia
Another study focused on patients with acute myeloid leukemia (AML). The compound was administered as part of a combination therapy regimen. Preliminary results showed improved survival rates compared to historical controls, suggesting enhanced efficacy when used alongside traditional chemotherapeutics.
Safety and Toxicity
While the compound demonstrates promising antitumor activity, safety profiles must be considered. Common side effects observed include:
- Nausea
- Fatigue
- Hematological abnormalities (e.g., thrombocytopenia)
Long-term toxicity studies are ongoing to better understand the implications of chronic exposure.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
